molecular formula C16H26N2O B5656177 1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane

1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B5656177
M. Wt: 262.39 g/mol
InChI Key: OUPUSUIDKLXLCT-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane is an organic compound with the molecular formula C15H23NO This compound is characterized by a diazepane ring substituted with a methoxy-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The diazepane ring can be reduced to form a piperidine ring.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.

Major Products

    Oxidation: Formation of 1-[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane.

    Reduction: Formation of 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine
  • 1-[(4-Hydroxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(4-Methoxyphenyl)methyl]-4-methyl-1,4-diazepane

Uniqueness

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane is unique due to the presence of both a methoxy-dimethylphenyl group and a diazepane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-11-16(19-4)14(2)10-15(13)12-18-7-5-6-17(3)8-9-18/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPUSUIDKLXLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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